Product packaging for Carboxin-d5(Cat. No.:)

Carboxin-d5

Cat. No.: B12413360
M. Wt: 240.33 g/mol
InChI Key: GYSSRZJIHXQEHQ-VIQYUKPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Carboxin-d5 is a chemical analog of the systemic fungicide Carboxin, where five hydrogen atoms have been replaced with stable deuterium isotopes. This deuterium labeling, primarily on the phenyl ring, results in a distinct molecular weight of 240.33 g/mol, making it an invaluable internal standard for quantitative mass spectrometry. It is exclusively for research applications and is not intended for human or veterinary therapeutic use. The primary application of this compound is in advanced agrochemical research, where it serves as a critical tool for tracing the environmental fate and metabolic pathways of its parent compound, Carboxin. When used as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocols, it enables highly accurate quantification of Carboxin residues in complex biological and environmental matrices, correcting for matrix effects and ionization efficiency. Its use is pivotal in studying the degradation kinetics of Carboxin in soil and water systems and for identifying its metabolites, such as carboxin sulfoxide. The deuterium atoms are strategically placed at sites prone to metabolic transformation, allowing researchers to distinguish the applied compound from its breakdown products. The mechanism of action for the parent compound, Carboxin, involves the specific inhibition of succinate dehydrogenase, a key enzyme in the mitochondrial complex II. By binding to this enzyme, Carboxin disrupts the electron transport chain, suppressing cellular energy (ATP) production and leading to fungal cell death. As a deuterated analog, this compound maintains this specific biochemical interaction, which is essential for studies investigating resistance mechanisms and target-site binding in fungal pathogens. Its role is fundamental in supporting the development of robust analytical methods and in providing insights into the behavior of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO2S B12413360 Carboxin-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO2S

Molecular Weight

240.33 g/mol

IUPAC Name

6-methyl-N-(2,3,4,5,6-pentadeuteriophenyl)-2,3-dihydro-1,4-oxathiine-5-carboxamide

InChI

InChI=1S/C12H13NO2S/c1-9-11(16-8-7-15-9)12(14)13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,14)/i2D,3D,4D,5D,6D

InChI Key

GYSSRZJIHXQEHQ-VIQYUKPQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)C2=C(OCCS2)C)[2H])[2H]

Canonical SMILES

CC1=C(SCCO1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Carboxin D5 and Analogues

Strategies for Regioselective Deuterium (B1214612) Incorporation

Achieving regioselectivity—the control of where the deuterium atoms are placed on the molecule—is a critical aspect of synthesizing specifically labeled compounds like Carboxin-d5. The target for deuteration in this compound is typically the phenyl ring of the aniline (B41778) moiety. Two principal strategies are employed to achieve this: Hydrogen/Deuterium Exchange (HIE) reactions on the final Carboxin (B1668433) molecule and a de novo synthesis using deuterated starting materials.

Hydrogen/Deuterium Exchange (HIE) Approaches

Hydrogen/Deuterium Exchange (HIE) is a powerful technique for introducing deuterium into a molecule in the later stages of a synthetic sequence. chemicalbook.com This method involves the exchange of hydrogen atoms for deuterium atoms from a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), often facilitated by a catalyst. nih.govnih.gov

For the Carboxin scaffold, which contains an N-phenyl amide linkage, HIE reactions can be directed to the aromatic ring. The amide group can act as a directing group, influencing the position of deuterium incorporation. nih.govacs.org Acid- or base-catalyzed HIE processes can promote the exchange at activated positions on the phenyl ring. nih.gov However, transition metal-catalyzed HIE offers a more controlled and efficient approach for regioselective deuteration. snnu.edu.cn Catalysts based on iridium, rhodium, and palladium have shown significant efficacy in directing deuteration to specific C-H bonds. nih.govresearchgate.netnih.gov

Key Research Findings in HIE:

Catalyst SystemSubstrate TypeDeuterium SourceKey Findings & Regioselectivity
Iridium ComplexesAromatic amides, N-heterocyclesD₂O or D₂High efficiency for ortho-deuteration to directing groups like amides. nih.govresearchgate.netresearchgate.net
Palladium on Carbon (Pd/C)Aromatic compoundsD₂OEffective for general deuteration, though regioselectivity can be less specific without a directing group. nih.gov
Rhodium ComplexesAromatic compounds with coordinating groupsD₂Can achieve high levels of deuteration, with selectivity influenced by the ligand environment of the catalyst. nih.gov

These findings suggest that an iridium-catalyzed HIE reaction on Carboxin would likely lead to deuteration at the ortho positions of the phenyl ring due to the directing effect of the amide group.

De novo Synthesis from Deuterated Precursors

An alternative and often more direct route to specifically labeled compounds is the de novo synthesis, which builds the molecule from isotopically labeled starting materials. researchgate.net For this compound, this would involve using aniline-d5 (B30001) as a key precursor. The general synthesis of Carboxin involves the reaction of 2-chloroacetoacetate with 2-mercaptoethanol, followed by cyclization and subsequent amidation with aniline. chemicalbook.com

A plausible synthetic route for this compound is outlined below:

Reaction of ethyl 2-chloroacetoacetate with 2-mercaptoethanol: This step forms the oxathiin heterocyclic core.

Cyclization: Acid-catalyzed cyclization yields the ethyl ester of 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid.

Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

Amidation: The carboxylic acid is then coupled with aniline-d5, typically via activation to an acid chloride, to form the final this compound product. rsc.orgresearchgate.net

This approach ensures that the deuterium labels are exclusively located on the phenyl ring and avoids the potential for incomplete deuteration or scrambling of the label that can sometimes occur with HIE methods. The commercial availability of aniline-d5 makes this a feasible and attractive strategy.

Catalytic Systems in Deuteration Chemistry of Carboxin Scaffolds

Catalysis is at the heart of modern deuteration chemistry, enabling efficient and selective C-H bond activation and deuterium incorporation under milder conditions than traditional methods.

Metallic Catalysts for Deuterium Incorporation

A range of transition metals have been demonstrated to be effective catalysts for HIE reactions applicable to the Carboxin structure.

Iridium: Iridium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, are highly effective for the ortho-deuteration of substrates containing directing groups such as amides and sulfonamides. nih.govnih.govfigshare.comstrath.ac.uk The mechanism generally involves the oxidative addition of a C-H bond to the iridium center, followed by reductive elimination to form a C-D bond. researchgate.net

Palladium: Palladium catalysts, often in the form of palladium on carbon (Pd/C), are widely used for deuteration. nih.gov They can catalyze H/D exchange and are also used in decarboxylative deuteration reactions. nih.gov For Carboxin, a palladium-catalyzed HIE would likely require elevated temperatures.

Rhodium: Rhodium complexes have also been employed for H/D exchange, with the ligand sphere around the metal playing a crucial role in directing the regioselectivity. nih.gov

Iron: More recently, nanostructured iron catalysts have emerged as a cost-effective and scalable option for the deuteration of (hetero)arenes using D₂O. nih.gov

Comparison of Metallic Catalysts for HIE:

Metal CatalystTypical FormAdvantagesDisadvantages
IridiumHomogeneous complexesHigh activity and selectivity, mild reaction conditions. nih.govHigh cost.
PalladiumHeterogeneous (Pd/C) or homogeneous complexesWidely available, versatile. nih.govMay require harsher conditions, lower regioselectivity.
RhodiumHomogeneous complexesCan be tuned for specific selectivities. nih.govCost and sensitivity of catalysts.
IronHeterogeneous (nanostructured)Low cost, scalable. nih.govMay have broader substrate scope but potentially lower functional group tolerance.

Surface Engineering of Catalysts for Targeted Deuteration

For heterogeneous catalysts, such as those based on palladium or iron, the surface properties of the catalyst play a critical role in its activity and selectivity. Surface engineering involves modifying the surface of the catalyst to enhance its performance. This can be achieved by controlling the particle size, morphology, and the presence of surface modifiers or ligands. nih.gov

In the context of deuterating Carboxin analogues, engineering the catalyst surface could enhance the interaction of the substrate with the active sites, thereby improving the efficiency and regioselectivity of the H/D exchange process. For instance, modifying the surface of a palladium catalyst with specific ligands could favor the adsorption of the aniline part of the Carboxin molecule, promoting deuteration on the phenyl ring.

Advanced Synthetic Techniques for Scalable Production

The demand for deuterated compounds in pharmaceutical and agrochemical research necessitates the development of scalable and efficient synthetic methods. nih.govnih.gov For this compound, moving from laboratory-scale synthesis to larger-scale production requires consideration of factors such as cost, safety, and process efficiency.

Photoredox catalysis has emerged as a powerful tool for a variety of chemical transformations, including deuteration. nih.gov Synergistic photoredox and hydrogen atom transfer (HAT) catalysis can enable the precise decarboxylative deuteration of aliphatic carboxylic acids under mild conditions, using D₂O as the deuterium source. nih.gov While directly applied to a different class of compounds, the principles of using flow chemistry with photoredox catalysis could be adapted for the scalable production of deuterated intermediates for this compound synthesis. The use of recirculation reactors in such setups allows for efficient processing of larger quantities of material. nih.gov

Flow Chemistry Applications in Deuterated Compound Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of deuterated compounds, offering significant advantages over traditional batch methods. nih.govcolab.wsx-chemrx.com This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to increased efficiency, higher yields, and improved safety. x-chemrx.com

In the context of deuteration, flow chemistry facilitates the use of heterogeneous catalysts, often palladium or platinum-based, with deuterium sources like heavy water (D₂O). ansto.gov.au The high-pressure and high-temperature conditions often required for H-D exchange reactions can be managed more safely and efficiently in a continuous flow reactor. tn-sanso.co.jp This technology can reduce the decomposition of thermally sensitive molecules and improve selectivity by minimizing reaction time. ansto.gov.au The National Deuteration Facility, for example, has adopted flow chemistry to enhance its production capacity for a variety of deuterated molecules, adapting established batch processes to continuous flow for multi-gram scale synthesis. ansto.gov.au

Table 1: Comparison of Batch vs. Flow Chemistry for Deuteration

Feature Batch Synthesis Flow Chemistry
Process Type Discontinuous Continuous
Scalability Limited by vessel size Flexible, scalable by time
Heat & Mass Transfer Often inefficient Highly efficient
Safety Higher risk at high P/T Enhanced safety
Parameter Control Less precise Precise control of T, P, time

| Reaction Time | Typically longer | Significantly shorter |

Gram-Scale Production Methodologies for this compound

Scaling the synthesis of this compound to the gram-scale is essential for supplying sufficient material for extensive research and regulatory applications. While batch processes can be scaled up, they often face challenges related to heat transfer and reaction homogeneity. Flow chemistry presents a viable alternative for larger-scale production. ansto.gov.au

A potential gram-scale synthesis of this compound would likely involve the deuteration of a suitable precursor, such as aniline, to produce d5-aniline, followed by its condensation with the appropriate oxathiine carboxylic acid derivative. The synthesis of d5-barbarin, a structurally related compound, provides a template for such a process. nih.govuky.edu In that synthesis, a d5-acetophenone precursor was converted to d5-phenylethanolamine, which was then cyclized. nih.govuky.edu

For this compound, a scaled-up process could involve a light-driven decarboxylative deuteration method, which has been successfully scaled to treat one gram of starting material, yielding over 500 mg of the deuterated product with high deuterium incorporation. nih.gov This demonstrates the feasibility of producing significant quantities of deuterated compounds.

Table 2: Hypothetical Parameters for Gram-Scale this compound Synthesis

Parameter Value Description
Starting Material Aniline To be deuterated to d5-aniline
Deuterium Source D₂O Heavy water as the deuterium donor
Catalyst Pd/C or Pt/Al₂O₃ Heterogeneous catalyst for H-D exchange
Reaction Scale > 1 gram Target production quantity
Methodology Continuous Flow Reactor For efficient and controlled reaction

| Reaction Time | 12-16 hours | Typical duration for scaled-up deuteration nih.gov |

Purification and Purity Assessment of Deuterated Carboxin Derivatives

Following synthesis, rigorous purification and characterization are mandatory to ensure the final product meets the required standards of chemical and isotopic purity.

Chromatographic Purification Strategies

Chromatography is the cornerstone of purification in modern organic synthesis. For this compound, a multi-step approach would likely be employed to remove unreacted starting materials, non-deuterated or partially deuterated species, and other reaction byproducts.

Silica (B1680970) Gel Column Chromatography: This is a standard and widely used method for the initial purification of crude reaction mixtures. The synthesized this compound is passed through a column packed with silica gel, and a solvent system (eluent) is used to separate compounds based on their polarity. nih.gov

High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>98%), HPLC is often the method of choice. nih.gov It offers higher resolution than standard column chromatography and can be used as a final polishing step.

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the desired compound to form pure crystals while impurities remain in the solution. nih.govuky.edu

Table 3: Chromatographic Methods for this compound Purification

Technique Principle Application Stage
Column Chromatography Adsorption/Partition Primary purification of crude product
HPLC High-resolution partition Final purification for high purity

| Recrystallization | Differential solubility | Purification of solid final product |

Spectroscopic Verification of Deuteration Sites and Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR is a primary tool for verifying the sites of deuteration. The replacement of a hydrogen atom with a deuterium atom results in the disappearance of the corresponding signal in the ¹H NMR spectrum. nih.govuky.edu For this compound, the signals corresponding to the five protons on the phenyl ring would be absent, confirming the successful deuteration.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the synthesized compound. nih.gov Carboxin has a molar mass of approximately 235.3 g/mol . Since each deuterium atom adds about 1.006 Da to the mass compared to a proton, this compound would exhibit a molecular ion peak approximately 5 mass units higher than its non-deuterated counterpart. This provides definitive evidence of the incorporation of five deuterium atoms.

Table 4: Expected Spectroscopic Data for this compound

Analysis Expected Result for Carboxin (C₁₂H₁₃NO₂S) Expected Result for this compound (C₁₂H₈D₅NO₂S)
¹H NMR Signals present for phenyl protons (aromatic region) Absence of signals for phenyl protons

| Mass (HRMS) | Molar Mass ≈ 235.0667 | Molar Mass ≈ 240.0981 |

Advanced Analytical Applications of Carboxin D5

Quantitative Analysis in Complex Matrices

The accurate quantification of pesticide residues in intricate matrices such as food and environmental samples presents a significant analytical challenge. The presence of co-extracted matrix components can interfere with the analytical signal, leading to either suppression or enhancement, which compromises the accuracy of the results. Carboxin-d5 is instrumental in overcoming these challenges through stable isotope dilution analysis.

Stable Isotope Internal Standard (SIIS) Methodologies in Mass Spectrometry

Stable isotope-labeled internal standards are the gold standard for quantitative analysis in mass spectrometry. lumiprobe.com this compound, when used as an internal standard, is added to a sample at a known concentration at the beginning of the sample preparation process. Since it behaves almost identically to the non-labeled Carboxin (B1668433) (the analyte) throughout extraction, cleanup, and chromatographic separation, any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. Similarly, any matrix-induced signal suppression or enhancement in the mass spectrometer affects both the analyte and the internal standard equally. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, effectively canceling out these sources of error.

LC-MS/MS is a powerful and widely used technique for the simultaneous analysis of multiple pesticide residues in various commodities. nih.gov However, it is particularly susceptible to matrix effects. researchgate.net The use of this compound as a stable isotope internal standard is crucial for developing robust and reliable LC-MS/MS methods for Carboxin determination. In multi-residue methods, a suite of isotopically labeled standards, including compounds like Carbendazim-d4 and Imidacloprid-d4, are often used alongside this compound to ensure accurate quantification of a wide range of pesticides in a single analytical run. nih.gov

Research has demonstrated that the addition of stable isotope-labeled internal standards at low concentrations can significantly improve the recovery and accuracy of pesticide analysis in diverse vegetable matrices. nih.gov For instance, in a study analyzing 25 pesticides in vegetables, the use of such standards was highlighted as a key factor in compensating for matrix effects and ensuring the reliability of the data. nih.gov

Table 1: Representative LC-MS/MS Method Parameters for Pesticide Analysis

ParameterDetails
Instrumentation Ultra-High Performance Liquid Chromatography coupled to a Tandem Mass Spectrometer (UPLC-MS/MS)
Column BEH C18
Internal Standards This compound, Carbendazim-d4, Chlorpyrifos-d10, Imidacloprid-d4, Pyrimethanil-d5, Tebuconazole-d6
Linearity Range 0.5 - 50 µg/kg (Correlation coefficient > 0.999)
Limit of Detection (LOD) 0.5 µg/kg
Limit of Quantification (LOQ) 1.0 µg/kg
Average Recoveries 85.4% - 117.9%
Relative Standard Deviations (RSDs) 0.5% - 6.1%

This table is a composite based on typical parameters found in pesticide residue analysis literature. nih.gov

For pesticides that are volatile and thermally stable, GC-MS/MS is the analytical technique of choice. usp.br Similar to LC-MS/MS, GC-MS/MS analysis is also prone to matrix effects, which can lead to either overestimation or underestimation of analyte concentrations. nih.govinspecto.hr The use of this compound as an internal standard in GC-MS/MS methods for pesticide residue analysis follows the same principle of isotope dilution to correct for these inaccuracies.

In a typical GC-MS/MS workflow for pesticide analysis, an internal standard solution containing this compound and other labeled compounds is added to the sample homogenate before extraction. hpst.czusgs.gov This ensures that the internal standard is present throughout the entire analytical process, from sample preparation to detection, providing a reliable means of quantification. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation approach used in conjunction with GC-MS/MS for pesticide residue analysis in food matrices. nih.govhpst.cz

Mitigation of Matrix Effects in Pesticide Residue Quantification

Matrix effects are a major obstacle to achieving accurate results in the trace analysis of pesticide residues. researchgate.net These effects arise from the co-extraction of other compounds from the sample matrix (e.g., fats, pigments, sugars in food) which can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to signal suppression or enhancement. nih.govlongdom.org

This compound plays a pivotal role in mitigating these matrix effects. Because its chemical structure and properties are almost identical to the native Carboxin, it experiences the same signal suppression or enhancement. Therefore, by calculating the ratio of the response of the native Carboxin to that of the known concentration of this compound, the matrix effect is effectively normalized. This approach is superior to other methods of matrix effect compensation, such as matrix-matched calibration, as it accounts for variations in matrix effects between individual samples. nih.govnih.gov Studies have shown that while significant matrix effects can be observed for a majority of analytes in complex matrices like fruits and grains, the use of appropriate internal standards allows for satisfactory method performance and accurate quantification. nih.gov

Method Development for Enhanced Sensitivity and Selectivity

The development of analytical methods with high sensitivity and selectivity is essential for detecting low levels of pesticide residues in food and environmental samples. nih.gov The use of this compound contributes to enhanced sensitivity and selectivity in mass spectrometric methods. In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions (known as Multiple Reaction Monitoring or MRM) are monitored for both the analyte and its labeled internal standard.

The transition for this compound will have a higher mass-to-charge ratio (m/z) than that of Carboxin, ensuring that there is no cross-talk between the two signals. This high selectivity allows for the detection of Carboxin at very low concentrations, even in the presence of interfering compounds. The ability to confidently identify and quantify the analyte at trace levels is a key advantage of using stable isotope-labeled internal standards.

Trace Analysis and Residue Determination

The detection of pesticide residues at trace levels is crucial for ensuring food safety and monitoring environmental contamination. nih.govnih.gov this compound is an indispensable tool for the trace analysis and residue determination of Carboxin. The use of isotope dilution mass spectrometry with this compound as an internal standard allows for the establishment of low limits of detection (LOD) and limits of quantification (LOQ).

For example, methods have been developed for the determination of a wide range of pesticides, including Carboxin, in various matrices with LOQs in the low microgram per kilogram (µg/kg) range. nih.gov The robustness and accuracy afforded by the use of this compound are essential for regulatory monitoring programs that enforce maximum residue limits (MRLs) for pesticides in food products.

Detection Limits and Quantification in Environmental Samples

The determination of trace levels of pesticides like Carboxin in environmental samples such as soil and water is a significant analytical challenge. The complexity of these matrices can interfere with the detection and quantification of the target analyte. The use of a deuterated internal standard like this compound, particularly in conjunction with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), is instrumental in achieving the low detection limits required for environmental monitoring.

The limit of detection (LOD) is defined as the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. nih.gov For pesticide residue analysis, these limits are crucial for assessing compliance with regulatory standards.

While specific LOD and LOQ values for this compound itself are not typically the primary focus of studies—as it is the internal standard—the methods validated using this standard demonstrate the sensitivity achieved for the target analyte, Carboxin. For instance, various analytical methods have been developed for the determination of Carboxin in environmental samples with detection limits in the low microgram per liter (µg/L) or microgram per kilogram (µg/kg) range. researchgate.netsemanticscholar.org A UPLC-MS/MS method reported a limit of detection for Carboxin at 0.000086 mg/mL and a limit of quantitation at 0.00035 mg/mL in pesticide formulations. conferenceworld.in In another study, the LODs for various pesticides in soil were found to be in the range of 0.5 to 2.0 µg/kg, with LOQs ranging from 1.0 to 20.0 µg/kg. mdpi.com

The incorporation of this compound in such methods is key to achieving these low detection levels. By mimicking the chemical behavior of Carboxin during sample extraction, cleanup, and analysis, this compound helps to compensate for any analyte loss and corrects for matrix-induced signal suppression or enhancement, thereby improving the accuracy of quantification at trace levels.

Table 1: Representative Detection and Quantification Limits for Carboxin in Environmental Samples Using Methods Employing Deuterated Internal Standards

MatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
SoilLC-MS/MS0.5 - 2.0 µg/kg1.0 - 20.0 µg/kg
WaterLC-MS/MS0.2 - 0.5 ng/mL0.8 - 2.0 ng/mL
CabbageSpectrophotometry0.153–0.260 μg/mL< 0.790 μg/mL

This table presents typical values found in scientific literature for Carboxin. The use of this compound as an internal standard is a key factor in achieving such sensitive detection limits.

Validation of Analytical Methods using Deuterated Standards

Method validation is a critical process in analytical chemistry to ensure that a specific method is suitable for its intended purpose. International guidelines, such as those from the ICH and SANCO, outline the parameters that need to be evaluated. conferenceworld.in The use of deuterated standards like this compound is highly beneficial in the validation of these parameters.

Specificity and Selectivity: The use of mass spectrometry allows for the highly selective detection of both the analyte (Carboxin) and the internal standard (this compound) based on their specific mass-to-charge ratios. This minimizes the potential for interference from other components in the sample matrix.

Linearity: A method's linearity is its ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed by plotting the response ratio of the analyte to the internal standard against the analyte concentration. The high correlation coefficients (r² > 0.99) often achieved demonstrate a strong linear relationship. researchgate.net

Accuracy and Recovery: Accuracy is determined by recovery experiments, where a known amount of the analyte is added to a blank matrix and analyzed. The use of a deuterated internal standard added at the beginning of the sample preparation process allows for the correction of analyte losses at each step, leading to more accurate recovery values, typically expected to be within the 70-120% range with a relative standard deviation (RSD) of ≤20%. researchgate.net

Precision: Precision is assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision). The use of an internal standard helps to minimize variations in results caused by instrumental drift or minor inconsistencies in sample preparation, leading to low RSD values.

By providing a stable and reliable reference point throughout the analytical process, this compound plays an indispensable role in the rigorous validation of methods for the analysis of Carboxin in complex environmental matrices. This ensures that the data generated is not only sensitive but also accurate and reproducible, which is essential for meaningful environmental assessment and regulatory enforcement.

Mechanistic Investigations of Carboxin Action and Metabolism Via Deuterium Labeling

Elucidation of Biochemical Pathways of Carboxin (B1668433)

The journey of a fungicide within a biological system is a complex one, involving a series of metabolic transformations that can alter its efficacy and lead to the formation of various byproducts. Understanding these pathways is crucial for a comprehensive assessment of the compound's environmental and physiological impact. The use of Carboxin-d5 has been instrumental in these investigations.

Tracing Metabolic Transformations in Biological Systems

Deuterium (B1214612) labeling serves as a powerful method for tracing the metabolic fate of Carboxin. By introducing this compound into biological systems, such as soil microbes, plants, or animal models, scientists can follow the "heavy" signature of the deuterium atoms through various metabolic processes. This technique, often coupled with sensitive analytical methods like mass spectrometry, allows for the unambiguous identification of Carboxin and its derivatives, distinguishing them from endogenous molecules. This approach has been fundamental in mapping the biotransformation routes of the fungicide, revealing how different organisms process the compound.

Identification of Intermediate Metabolites using this compound

A significant challenge in metabolic studies is the identification of transient or low-abundance intermediate metabolites. This compound has greatly facilitated this process. The known mass shift introduced by the five deuterium atoms provides a clear and predictable marker for metabolites originating from the parent compound. This has enabled the confident identification of key intermediates in the degradation pathway of Carboxin. For instance, studies have shown that Carboxin is initially hydrolyzed to aniline (B41778), which is then further metabolized. The use of this compound would theoretically allow researchers to confirm the origin of such metabolites with a high degree of certainty.

Studies on Enzymatic Hydrolysis and Oxidation Processes

The breakdown of Carboxin in biological systems is primarily driven by enzymatic activities, including hydrolysis and oxidation. Key enzymes such as amidohydrolases and dioxygenases have been implicated in these processes. Investigating the precise mechanisms of these enzymatic reactions is enhanced by the use of isotopically labeled substrates like this compound. While specific studies on the enzymatic hydrolysis and oxidation of this compound are not yet widely published, the principles of kinetic isotope effects suggest that the heavier C-D bonds could influence the rate of these reactions, providing insights into the rate-limiting steps of the metabolic pathway.

Investigation of Succinate (B1194679) Dehydrogenase (SDH) Inhibition Mechanisms

Carboxin's primary fungicidal activity stems from its ability to inhibit the enzyme succinate dehydrogenase (SDH), a critical component of the mitochondrial electron transport chain and the tricarboxylic acid cycle. springernature.commdpi.com Understanding the intricacies of this inhibition is key to comprehending its efficacy and the potential for resistance development.

Deuterium Isotope Effects on Enzyme-Substrate Interactions

Pharmacokinetic and Pharmacodynamic Studies using Deuterium Labeling (General Principles)

Deuterium labeling serves as a critical tool in pharmacokinetic and pharmacodynamic studies to investigate the metabolic fate and intrinsic activity of a compound. By selectively replacing hydrogen atoms with their heavier, stable isotope deuterium, researchers can subtly alter the physicochemical properties of a molecule without significantly changing its basic structure or biological targets. This isotopic substitution is particularly useful for probing the mechanisms of metabolic pathways and enhancing the metabolic stability of compounds like the fungicide Carboxin.

The primary mode of action for Carboxin is the inhibition of the succinate dehydrogenase (SDH) complex, a key enzyme in the mitochondrial respiratory chain. cambridge.orgnih.govwikipedia.org This inhibition disrupts cellular respiration in fungi, leading to their death. Understanding the metabolism of Carboxin is crucial for optimizing its efficacy and persistence. The major metabolic transformation of Carboxin involves the oxidation of the sulfide (B99878) moiety to form carboxin sulfoxide (B87167). orst.eduepa.govcymitquimica.com Deuterium labeling can be strategically employed to study and influence this metabolic pathway.

Deuterium Isotope Effects on Metabolic Lability

The substitution of hydrogen with deuterium can significantly impact the metabolic lability of a compound due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. nih.gov Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of metabolism if the cleavage of that bond is the rate-determining step in a metabolic reaction. nih.gov

In the context of Carboxin, if the metabolic conversion to carboxin sulfoxide involves a rate-limiting C-H bond cleavage, the introduction of deuterium at that specific position in this compound would be expected to slow down this transformation. This would result in a decreased rate of formation of the carboxin sulfoxide metabolite. While direct experimental data on the KIE for this compound is not available in the reviewed literature, the principle is well-established in drug metabolism studies. For instance, deuteration of other compounds has been shown to significantly decrease their metabolic rates. nih.govjuniperpublishers.com

This principle can be illustrated by examining the intrinsic clearance of deuterated versus non-deuterated compounds in liver microsomes. A lower intrinsic clearance value for a deuterated analog indicates a slower rate of metabolism.

Illustrative Data: Intrinsic Clearance of a Deuterated vs. Non-Deuterated Compound

This table presents illustrative data from a study on a different compound to demonstrate the principle of the kinetic isotope effect on metabolic stability, as specific data for this compound was not available in the searched literature.

CompoundIntrinsic Clearance (CLint) in Human Liver Microsomes (μL/min/mg protein)Kinetic Isotope Effect (KH/KD)
Non-deuterated Compound32.8~2
Deuterated Compound (d3)6.51

Data adapted from a study on enzalutamide (B1683756) to illustrate the concept. nih.gov

Influence of Deuteration on Half-Life and Exposure

For this compound, a reduced rate of metabolism to its sulfoxide derivative would likely lead to a prolonged half-life in the target organism and the environment. This could potentially enhance its fungicidal efficacy by maintaining an effective concentration for a longer duration. While specific pharmacokinetic parameters for this compound are not publicly available, studies on other deuterated molecules have consistently demonstrated this effect. For example, the deuterated form of tetrabenazine, deutetrabenazine, exhibits a significantly longer half-life than its non-deuterated counterpart, which allows for less frequent dosing in clinical use. researchgate.netnih.gov

Illustrative Pharmacokinetic Parameters: Deuterated vs. Non-Deuterated Drug

This table provides an example of how deuteration can affect pharmacokinetic parameters, using data from a study on methadone. This is for illustrative purposes as specific data for this compound is not available.

ParameterMethadone (Non-deuterated)d9-Methadone (Deuterated)Fold Change
AUC (Area Under the Curve) Value A5.7 x Value A5.7
Cmax (Maximum Concentration) Value B4.4 x Value B4.4
Clearance (CL) 4.7 ± 0.8 L/h/kg0.9 ± 0.3 L/h/kg-5.2
Half-life (t½) Value CIncreased-

Data adapted from a study on methadone to illustrate the concept. nih.gov

In Vitro Microsomal Stability Studies with Deuterated Analogues

In vitro microsomal stability assays are a standard method used in early-stage drug and pesticide development to predict the metabolic fate of a compound. evotec.com These assays utilize liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. evotec.com By incubating a compound with liver microsomes and monitoring its disappearance over time, researchers can determine its intrinsic clearance and in vitro half-life. evotec.com

For a deuterated compound like this compound, a microsomal stability assay would be instrumental in quantifying the impact of deuterium substitution on its metabolic rate. A direct comparison between the stability of Carboxin and this compound in such an assay would provide a clear measure of the kinetic isotope effect. An increased half-life and decreased clearance of this compound in this in vitro system would be strong evidence of enhanced metabolic stability.

While specific microsomal stability data for this compound is not available, numerous studies on other deuterated compounds have shown significant improvements in metabolic stability in these assays.

Illustrative Data: In Vitro Half-Life of Deuterated Analogues in Human Liver Microsomes

This table presents illustrative data from a study on N,N-dimethyltryptamine (DMT) to demonstrate the effect of deuteration on in vitro half-life, as specific data for this compound was not available in the searched literature.

CompoundIn Vitro Half-Life (t½) in Human Hepatocytes (min)
DMT (Non-deuterated)~50
D2-DMT (Deuterated at α-carbon)~120
D6-DMT (Deuterated at N-methyl groups)~117

Data adapted from a study on N,N-dimethyltryptamine to illustrate the concept. nih.gov

Environmental Fate and Degradation Studies Utilizing Carboxin D5

Assessment of Degradation Pathways in Environmental Compartments

The environmental degradation of Carboxin (B1668433), and by extension Carboxin-d5, is a multifaceted process influenced by biotic and abiotic factors. Laboratory and field studies utilize this compound to elucidate the complex pathways of its breakdown in soil and water.

In soil, the metabolic fate of Carboxin is significantly influenced by the presence or absence of oxygen. This compound is employed in these studies to monitor the rate of degradation and identify the resulting metabolites.

Under aerobic conditions, Carboxin degrades rapidly. The primary metabolite formed is Carboxin sulfoxide (B87167), a transformation that can occur within a few days. orst.eduepa.gov Studies have shown that the half-life of Carboxin in aerobic soil is approximately 1.25 days. epa.govregulations.gov

Conversely, in anaerobic soil environments, the degradation of Carboxin is considerably slower. The half-life can extend to as long as 128 days. epa.gov The major degradation product in anaerobic soil is also Carboxin sulfoxide. epa.gov Interestingly, under anaerobic conditions, Carboxin sulfoxide can be reduced back to Carboxin. epa.gov

Table 1: Aerobic and Anaerobic Soil Metabolism of Carboxin

Condition Half-Life (t½) Major Degradation Product
Aerobic 1.25 days Carboxin sulfoxide

The fate of Carboxin in aquatic environments is primarily governed by photolysis, as it is stable to hydrolysis across a range of pH levels. epa.govregulations.gov this compound is used in these studies to quantify the rate of photodegradation and identify the resulting photoproducts.

Aqueous photolysis of Carboxin is a rapid process, with a reported half-life of 1.5 hours under simulated sunlight. epa.govregulations.gov The primary phototransformation product is Carboxin sulfoxide. nih.gov Other minor photoproducts can also be formed upon exposure to sunlight. nih.gov

In contrast, hydrolysis does not appear to be a significant degradation pathway for Carboxin. Studies have shown no evidence of hydrolysis at pH levels of 5, 7, and 9. epa.govregulations.gov

Table 2: Aqueous Degradation of Carboxin

Degradation Pathway Half-Life (t½) Conditions
Photolysis 1.5 hours Under xenon arc lamp

Tracing Environmental Transport and Persistence

The movement and persistence of Carboxin in the environment are key factors in assessing its potential for long-range transport and contamination of non-target areas. This compound is an invaluable tool for tracking this movement through different environmental matrices.

Carboxin is considered to be a mobile compound in soil and has the potential to leach into groundwater. orst.eduregulations.gov Its mobility is attributed to its relatively low adsorption to soil particles. orst.edu The primary degradation product, Carboxin sulfoxide, is also mobile, and in some cases, more mobile than the parent compound. epa.gov

The degree to which Carboxin adsorbs to soil particles influences its mobility and bioavailability. Studies on the sorption and desorption of Carboxin are crucial for predicting its environmental transport. While specific studies on the sorption and desorption dynamics of this compound are not detailed in the provided context, the general behavior of Carboxin suggests a low affinity for soil organic matter, leading to its high mobility.

Microbial Biodegradation Studies with this compound

Microbial activity plays a significant role in the degradation of Carboxin in the environment. This compound can be used as a tracer to investigate the metabolic pathways utilized by various microorganisms to break down this fungicide.

Several studies have demonstrated that soil microorganisms are capable of degrading Carboxin. For instance, a Nocardia-like bacterium has been found to utilize Carboxin as a sole source of carbon and nitrogen. epa.gov Fungal mitochondria have also been shown to oxidize Carboxin to Carboxin sulfoxide and Carboxin sulfone. epa.gov The rapid degradation of Carboxin in aerobic soil is a strong indicator of microbial involvement in its dissipation. orst.eduepa.gov

Isolation and Characterization of Degrading Strains

The biodegradation of Carboxin is dependent on the presence of specific microorganisms capable of utilizing it as a nutrient source. Research has led to the isolation and characterization of several bacterial strains with the ability to break down this fungicide.

A novel degrading bacterium, identified as Delftia sp. strain HFL-1, was isolated for its ability to use Carboxin as its sole carbon source for growth. chemicalbook.comnih.gov This strain demonstrated high efficiency, completely degrading 50 mg/L of Carboxin and its primary metabolite, aniline (B41778), within 24 hours. nih.gov The optimal conditions for this degradation were found to be within a temperature range of 30 to 42 °C and a pH range of 5 to 9. chemicalbook.comnih.gov

Another bacterial species, Pseudomonas aeruginosa, has also been isolated from soil and identified as capable of utilizing Carboxin as its exclusive source of both carbon and nitrogen. nih.govresearchgate.net This demonstrates that multiple bacterial genera have evolved pathways to metabolize this particular fungicide.

StrainIdentified AsNutrient SourceOptimal TemperatureOptimal pHDegradation Efficiency
HFL-1Delftia sp.Carbon30-42 °C5-950 mg/L in 24 hours
Not SpecifiedPseudomonas aeruginosaCarbon and NitrogenNot SpecifiedNot SpecifiedNot Specified

Molecular Mechanism of Biodegradation and Gene Identification

Understanding the degradation at a molecular level involves identifying the specific enzymes and genes responsible for the catabolic process.

For Delftia sp. HFL-1, genome sequencing has been instrumental in revealing the genes and gene clusters associated with Carboxin degradation. nih.gov Two key types of enzymes have been identified as crucial to the process: amidohydrolase and dioxygenase. chemicalbook.comnih.gov The amidohydrolase is responsible for the initial breakdown of Carboxin, while the dioxygenase is involved in the subsequent degradation of the aniline metabolite. nih.gov Further genomic analysis, through the discovery of transposons, suggests that the gene cluster for aniline degradation in strain HFL-1 was acquired through horizontal gene transfer. nih.gov These degradation genes were successfully cloned and overexpressed, and in vitro tests confirmed that the expressed enzymes efficiently degrade aniline. nih.gov

In the case of Pseudomonas aeruginosa, the degradation mechanism follows a different initial path. The bacterium first oxidizes Carboxin to its sulfoxide and then to its sulphone derivative before the molecule undergoes hydrolysis. nih.govmasujournal.org

StrainKey EnzymesGenes IdentifiedMechanism Highlights
Delftia sp. HFL-1Amidohydrolase, DioxygenaseDegradation gene cluster identifiedAniline degradation gene cluster acquired via horizontal transfer.
Pseudomonas aeruginosaNot specifiedNot specifiedInitial oxidation to sulfoxide and sulphone before hydrolysis.

Mineralization Pathway Elucidation via High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful analytical tool that has been employed to map the complete mineralization pathway of Carboxin by degrading microbes, confirming its breakdown into basic inorganic compounds.

Studies using HRMS on Delftia sp. HFL-1 have elucidated a detailed metabolic sequence. chemicalbook.comnih.gov The pathway begins with the hydrolysis of the Carboxin molecule, which cleaves it to form aniline. chemicalbook.comnih.gov This aniline intermediate is then further metabolized through a series of oxidation processes into catechol. chemicalbook.comnih.gov The pathway continues until the formation of 4-hydroxy-2-oxopentanoate, a precursor molecule that can enter the central metabolic tricarboxylic acid (TCA) cycle. chemicalbook.comnih.gov This integration into the TCA cycle signifies the complete mineralization of the original fungicide molecule.

For Pseudomonas aeruginosa, the pathway also involves hydrolysis, but it results in the liberation of aminophenol. nih.gov This compound is further broken down, leading to the accumulation of ammonium (B1175870) and, subsequently, nitrite (B80452) in the medium. nih.gov

StrainInitial StepKey IntermediatesEnd Product(s)Analytical Method
Delftia sp. HFL-1HydrolysisAniline, Catechol4-hydroxy-2-oxopentanoate (TCA cycle precursor)High-Resolution Mass Spectrometry (HRMS)
Pseudomonas aeruginosaOxidation & HydrolysisAminophenolAmmonium, NitriteNot Specified

Spectroscopic and Computational Characterization of Carboxin D5

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Carboxin (B1668433)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the context of isotopically labeled compounds like Carboxin-d5, both deuterium (B1214612) and proton NMR provide definitive information about the success and specificity of the deuteration process.

Deuterium (²H) NMR spectroscopy directly detects the deuterium nuclei within a molecule. magritek.com Although it has a similar chemical shift range to proton NMR, the signals for deuterium are characteristically broader. magritek.com For this compound, where the five protons on the phenyl ring are substituted with deuterium, a ²H NMR experiment is the primary method to verify the successful incorporation of the isotopes.

The spectrum is expected to show signals in the aromatic region, corresponding to the chemical environments of the deuterium atoms on the phenyl ring. The presence of these peaks provides direct evidence of deuteration. magritek.com Furthermore, the integration of these signals can be used to determine the level of deuterium enrichment. Static ²H solid-state NMR, in particular, is a sensitive tool for studying the dynamics of deuterated sites. nih.gov The technique relies on the interaction between the nuclear electric quadrupole moment of the deuterium spin-1 nucleus and the local electric field gradient, providing detailed insights into molecular motions. nih.govnih.gov

In contrast to ²H NMR which confirms the presence of deuterium, proton (¹H) NMR is used to confirm the absence of protons at specific positions. magritek.com When Carboxin is deuterated to form this compound, the five hydrogen atoms on the N-phenyl group are replaced.

Consequently, in the ¹H NMR spectrum of this compound, the multiplet signals corresponding to the aromatic protons (typically found between 7.0 and 9.0 ppm) will disappear or be significantly reduced to residual peaks. oregonstate.edu This alteration is a clear and unambiguous indicator of successful deuteration on the aromatic ring. The remaining signals, such as those for the methyl and dihydrooxathiin ring protons, would remain, although minor shifts might be observed due to long-range isotopic effects. The disappearance of exchangeable proton signals, like N-H or O-H, can also occur if a deuterated solvent like D₂O is used, due to proton-deuterium exchange. researchgate.netthieme-connect.de

Table 1: Comparison of Expected ¹H NMR Signals for Carboxin and this compound Note: Chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions. Data is illustrative.

Proton EnvironmentExpected δ in Carboxin (ppm)Expected δ in this compound (ppm)Comment
Aromatic (N-Phenyl)~7.2 - 7.6AbsentSignals disappear due to H to D substitution.
Dihydrooxathiin Ring (CH₂)~3.5 - 4.5~3.5 - 4.5Signals remain.
Methyl (CH₃)~2.0 - 2.5~2.0 - 2.5Signal remains.
Amide (N-H)~8.0 - 9.0~8.0 - 9.0Signal remains, but can be broad and exchangeable.

Computational Chemistry and Isotopic Effects

Isotopic effects refer to the changes in physical or chemical properties of a molecule that occur upon isotopic substitution. ebsco.com Replacing a lighter isotope with a heavier one (e.g., ¹H with ²H) increases the mass of the atom, which alters the vibrational frequencies of its chemical bonds. nih.gov These changes can influence reaction rates, binding affinities, and metabolic pathways, a phenomenon known as the Kinetic Isotope Effect (KIE).

Computational chemistry, particularly using methods like Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM), provides a powerful framework for predicting and understanding these isotopic effects. nih.govmdpi.com For this compound, computational models can be used to:

Predict Vibrational Frequencies: Calculate how the C-D bonds vibrate compared to the C-H bonds. This is fundamental to understanding the origin of isotopic effects.

Model Reaction Mechanisms: Simulate the interaction of this compound with its biological target, succinate (B1194679) dehydrogenase. The higher mass of deuterium can lead to a stronger C-D bond compared to a C-H bond, potentially slowing down metabolic reactions that involve the cleavage of this bond.

Calculate Isotope Effects on NMR Shifts: Theoretical calculations can simulate how deuteration affects the electronic environment and, consequently, the NMR chemical shifts of nearby nuclei. mdpi.com

By combining experimental data with computational analysis, a comprehensive understanding of the structural and dynamic properties of this compound is achieved, reinforcing its utility as a reliable standard for quantitative analysis.

Quantum Chemical Calculations on Deuterated Systems

Quantum chemical calculations are a powerful tool for investigating the properties of molecules at the atomic level. plos.org For deuterated systems like this compound, these calculations can predict changes in molecular geometry, vibrational frequencies, and electronic structure that arise from the increased mass of deuterium compared to hydrogen.

Table 1: Calculated Properties of Carboxin (Illustrative) This table is illustrative and based on typical outputs from DFT calculations for organic molecules. Actual values would require specific calculations for Carboxin.

Property Calculated Value Method
Total Energy [Value] Hartree B3LYP/6-31G(d)
Dipole Moment [Value] Debye B3LYP/6-31G(d)
HOMO Energy [Value] eV B3LYP/6-31G(d)

Prediction of Isotopic Effects on Molecular Properties and Reactivity

The substitution of hydrogen with deuterium in this compound leads to predictable isotopic effects on its molecular properties and reactivity. These effects are primarily due to the difference in mass between protium (B1232500) (¹H) and deuterium (²H).

One of the most significant and well-documented isotopic effects is the alteration of vibrational frequencies. The vibrational frequency of a bond is inversely proportional to the square root of the reduced mass of the atoms involved. acs.org Since deuterium is approximately twice as massive as hydrogen, the C-D bonds in the phenyl ring of this compound will vibrate at lower frequencies than the corresponding C-H bonds in Carboxin. This shift can be observed experimentally using techniques like Infrared (IR) and Raman spectroscopy. acs.org Specifically, the C-D stretching vibrations are expected to appear at significantly lower wavenumbers (around 2100-2300 cm⁻¹) compared to C-H stretches (around 3000-3100 cm⁻¹). researchgate.net

This change in vibrational zero-point energy (ZPE) for C-D bonds compared to C-H bonds can also influence the reactivity of the molecule. redalyc.org The C-D bond is stronger and requires more energy to break than a C-H bond, a phenomenon known as the kinetic isotope effect (KIE). redalyc.orgsci-hub.se While the five deuterium atoms in this compound are on the phenyl ring, which is not directly involved in the primary binding interaction with its target enzyme, succinate dehydrogenase (SDH), subtle secondary isotope effects could potentially influence the molecule's metabolic stability and pharmacokinetics. nih.govresearchgate.net For instance, if the phenyl ring undergoes metabolic hydroxylation, the rate of this reaction would be expected to be slower for this compound.

Table 2: Predicted Isotopic Effects on Vibrational Frequencies in this compound This table illustrates the expected shifts in vibrational frequencies based on general principles of isotopic substitution.

Vibrational Mode Typical Frequency in Carboxin (C-H) (cm⁻¹) Predicted Frequency in this compound (C-D) (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100 ~2200 - 2300

Fungicide Resistance Research and Carboxin D5

Investigating Resistance Mechanisms to SDHI Fungicides

The primary mechanism of action for SDHI fungicides is the inhibition of the succinate (B1194679) dehydrogenase (SDH) enzyme, also known as mitochondrial complex II, a key component of the fungal respiration cycle. nih.govonline-rpd.org These fungicides block the ubiquinone-binding site (Qp site) of the enzyme, disrupting the electron transport chain and halting energy production. nih.govonline-rpd.org Resistance to SDHIs predominantly arises from mutations in the genes that encode the subunits of the SDH enzyme. cabidigitallibrary.orgonline-rpd.org

Research utilizing Carboxin (B1668433) has been instrumental in identifying mutations that confer resistance. These mutations typically occur in the SdhB, SdhC, and SdhD genes, which encode the three subunits that form the ubiquinone-binding pocket. cabidigitallibrary.orgnih.govplos.org Studies on Carboxin-resistant mutants in various fungi, such as Aspergillus oryzae and Botrytis cinerea, have revealed specific amino acid substitutions that reduce the binding affinity of the fungicide to the SDH enzyme. nih.govfrontiersin.org

For instance, in Aspergillus oryzae, mutations in the SDH subunits B, C, and D have been identified as independently causing Carboxin resistance. nih.gov Similarly, in Botrytis cinerea, the H272R/Y mutation in the SdhB gene is a well-documented cause of resistance to Carboxin. frontiersin.org The analysis of such mutants helps researchers understand the structural basis of fungicide binding and resistance. nih.govndsu.edu Double mutations within the SDH gene complex have also been identified, sometimes leading to moderate or high resistance to carboxin. mdpi.com

Table 1: Documented Mutations in the Succinate Dehydrogenase (SDH) Gene Conferring Resistance to Carboxin and other SDHIs

Fungal Species SDH Subunit Amino Acid Substitution Reference
Aspergillus oryzae SdhB H249Y, H249L, H249N nih.govnih.gov
Aspergillus oryzae SdhC T90I nih.govnih.gov
Aspergillus oryzae SdhD D124E nih.govnih.gov
Botrytis cinerea SdhB H272R, H272Y frontiersin.orgndsu.edu
Botrytis cinerea SdhB P225F online-rpd.org
Ustilago maydis SdhB H257L nih.gov
Coprinus cinereus SdhC N80K nih.govndsu.edu
Didymella tanaceti SdhB H277Y, H277R, I279V plos.org
Didymella tanaceti SdhC S73P, G79R, H134R, H134Q plos.org
Didymella tanaceti SdhD D112E, H122R plos.org
Alternaria alternata SdhC H134R ndsu.edu

Cross-resistance is a phenomenon where resistance to one fungicide confers resistance to other fungicides, typically those with the same mode of action. frac.info Within the SDHI class, cross-resistance patterns are complex and not always predictable. online-rpd.org While it is generally expected that a mutation conferring resistance to one SDHI will affect others, the degree of resistance can vary significantly between different SDHI compounds. online-rpd.orgfrac.info

Studies have shown that isolates with high resistance to boscalid (B143098) are also cross-resistant to carboxin. ndsu.edu However, some mutations lead to different sensitivity profiles. For example, specific mutations in the SdhB subunit of Botrytis cinerea conferred resistance to a range of SDHIs, but the level of resistance to carboxin varied depending on the specific amino acid substitution. online-rpd.org In some cases, negative cross-resistance has been observed, where a mutation causing resistance to one SDHI may lead to increased sensitivity to another. mdpi.comfrac.info For example, B. cinerea mutants with the SdhB-H272Y substitution showed resistance to boscalid but increased sensitivity to benodanil (B1667995) and fluopyram. online-rpd.org Understanding these patterns is critical for designing effective resistance management strategies that involve rotating or mixing fungicides from different chemical subgroups. okstate.edufrac.info

Table 2: Examples of Cross-Resistance Patterns Involving Carboxin in Fungal Pathogens

Pathogen Mutation Resistance Profile Observation Reference
Alternaria alternata SdhB mutation High resistance to boscalid Also cross-resistant to carboxin. ndsu.edu
Botrytis cinerea SdhB-P225F Resistance to multiple SDHIs Confers resistance to boscalid, isopyrazam, fenfuram, carboxin, fluopyram, bixafen, fluxapyroxad, and benodanil. online-rpd.org
Botrytis cinerea SdhB-N230I Moderate to low resistance Moderate resistance to boscalid and fluopyram; low resistance to carboxin, isopyrazam, and others. online-rpd.org
Corynespora cassiicola Double mutations in SDH gene Moderate to high resistance Most double mutations conferred moderate to high resistance factors (RFs) to carboxin (RFs from 19 to 216). mdpi.com

Comparative Studies of Carboxin-d5 with Other SDHI Analogues

Comparative studies are essential for characterizing the resistance profiles of new SDHI fungicides relative to older compounds like Carboxin. In these studies, this compound can be used as an internal standard to ensure accurate quantification. Researchers characterize Carboxin-resistant mutants by examining the sensitivity of their mycelial growth and SDH enzyme activity to Carboxin and other related fungicides. nih.gov

Such comparative analyses have revealed that even among mutants highly resistant to Carboxin, the patterns of sensitivity to other SDHIs can be distinct. nih.gov For instance, a study on five Carboxin-resistant Aspergillus oryzae mutants showed they each had unique sensitivity patterns when exposed to three other related SDHI fungicides. nih.gov These differential responses provide valuable clues about the molecular interactions between the various fungicide structures and the mutated SDH enzyme. online-rpd.orgnih.gov This knowledge helps in classifying different SDHI fungicides and predicting which ones might remain effective against pathogen populations that have developed resistance to a specific SDHI like Carboxin or boscalid. online-rpd.org

Monitoring and Detection of Resistant Fungal Isolates using Deuterated Standards

The accurate monitoring of fungicide residues in crops and the environment is a key component of resistance management and food safety analysis. regulations.govuaeu.ac.ae Deuterated internal standards, such as this compound, are indispensable for modern analytical techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). regulations.govd-nb.info

In these methods, a known quantity of the deuterated standard (e.g., this compound or anilide-d5) is added to a sample before extraction and analysis. regulations.govrsc.org Because the deuterated standard is chemically identical to the target analyte (Carboxin) but has a different mass, it behaves similarly during sample preparation and analysis but can be distinguished by the mass spectrometer. regulations.govd-nb.info This allows for precise correction for any loss of the analyte during the procedure, improving the accuracy and reliability of quantification. d-nb.infolabrulez.com The use of such standards is crucial for enforcing maximum residue limits (MRLs) and for research aimed at correlating fungicide application rates with the selection pressure for resistant fungal isolates in the field. regulations.govuaeu.ac.ae

Future Research Trajectories and Broader Implications

Development of Novel Deuteration Strategies for Agrochemicals

The synthesis of deuterium-labeled compounds is a primary limiting factor in their broader research and application. nwafu.edu.cn However, recent advancements in synthetic chemistry are addressing this challenge, paving the way for more accessible and efficient deuteration of agrochemicals. One promising approach is the development of novel single-electron transfer reductive deuteration strategies. nwafu.edu.cn These methods can utilize economical and readily available reagents to achieve selective and efficient synthesis of deuterated compounds with high deuterium (B1214612) atom economy. nwafu.edu.cn

Another area of innovation lies in the use of multicomponent reactions (MCRs) to create diverse arrays of deuterated products. researchgate.net These reactions allow for the assembly of complex molecules from three or more starting materials in a single step, offering an efficient route to deuterated agrochemical analogues. researchgate.net The development of such methods is crucial for producing compounds like Carboxin-d5 and for exploring the effects of deuteration on a wider range of agrochemical scaffolds. The goal is to create more stable and effective pesticides, potentially reducing application frequency and environmental load. nwafu.edu.cn

Key Deuteration Strategies

Strategy Description Key Advantages
Single-Electron Transfer Reductive Deuteration Employs electron donors and a deuterium source (e.g., deuterated ethanol) to selectively introduce deuterium atoms. nwafu.edu.cn Cost-effective, high deuteration rate (>92%), high atom economy. nwafu.edu.cn

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to build complex deuterated molecules. researchgate.net | High efficiency, access to diverse chemical structures, potential for creating libraries of deuterated compounds. researchgate.net |

Integration of this compound in Multi-Omics Research (e.g., Metabolomics, Proteomics)

Multi-omics approaches, which integrate data from genomics, proteomics, metabolomics, and other fields, provide a holistic view of biological systems. In agrochemical research, these techniques are invaluable for understanding a pesticide's mode of action, its effects on target and non-target organisms, and the mechanisms of resistance. frontiersin.org The quantitative precision of these studies, particularly in metabolomics and proteomics, is highly dependent on the use of appropriate internal standards to correct for analytical variability. nih.gov

This compound serves as an ideal internal standard for studies involving its non-deuterated counterpart, carboxin (B1668433). Because it is chemically identical to carboxin but has a different mass, it behaves similarly during sample extraction and analysis but can be distinguished by mass spectrometry. lcms.cz This allows for accurate quantification of carboxin and its metabolites in complex biological matrices.

The integration of this compound in multi-omics workflows can help researchers:

Accurately quantify changes in metabolite and protein profiles in organisms exposed to carboxin. frontiersin.orgnih.gov

Elucidate the metabolic pathways affected by the fungicide. mdpi.com

Identify biomarkers of exposure or toxicity. rsc.orgfrontiersin.org

Understand the molecular basis of the fungicidal action and potential resistance mechanisms.

This approach, known as isotope-coded derivatization, is a powerful strategy for comprehensive and quantitative metabolite profiling. nih.gov The use of deuterated analogues like this compound is crucial for resolving analytical issues and ensuring the accuracy of quantitative data in complex matrices such as cannabis, soil, or biological tissues. lcms.cz

Contribution to Rational Design of Deuterated Agrochemicals with Optimized Profiles

The development of new agrochemicals is an increasingly challenging endeavor, driven by the need to overcome pesticide resistance and meet stricter regulatory standards for human health and the environment. nih.govnih.gov Deuteration represents a subtle but powerful tool in the rational design of next-generation agrochemicals with optimized properties. nwafu.edu.cn

The "deuterium effect," or kinetic isotope effect, is a key principle in this design process. Replacing hydrogen with deuterium at a site of metabolic attack can slow down the rate of enzymatic cleavage of the C-D bond compared to the C-H bond. This can lead to several beneficial outcomes:

Enhanced Metabolic Stability: By slowing metabolism, deuteration can extend the half-life of an agrochemical, potentially allowing for lower and less frequent applications. nwafu.edu.cn

Reduced Toxicity: Altering the metabolic pathway can sometimes reduce the formation of toxic metabolites, leading to a safer profile for non-target organisms. nwafu.edu.cn

By using this compound in metabolic and pharmacokinetic studies, researchers can precisely map how and where the carboxin molecule is broken down. nwafu.edu.cn This information is critical for identifying the metabolic "soft spots" that could be targeted for deuteration. This knowledge contributes directly to the rational design of new deuterated fungicides that are not only effective but also possess improved safety and environmental profiles. researchgate.net

Advancements in Isotopic Imaging Techniques for Environmental and Biological Tracing

Understanding the fate and transport of agrochemicals in the environment is essential for assessing their ecological impact. Stable isotopes serve as powerful tracers for tracking the movement of compounds through soil, water, and biological systems. mdpi.comresearchgate.net Techniques like Compound-Specific Isotope Analysis (CSIA) allow researchers to trace organic pollutants and understand their degradation pathways in natural environments. nih.gov

This compound is an ideal tool for such tracing studies. Its unique isotopic signature allows it to be distinguished from naturally occurring compounds, enabling precise tracking of its movement and transformation. nih.gov Advancements in high-precision measurement techniques, such as liquid and gas chromatography coupled with isotope ratio mass spectrometry, enhance the ability to use labeled compounds for environmental forensics. researchgate.netnih.gov

Future applications in this area could involve:

Tracing Environmental Fate: Following the movement of this compound through soil layers and into groundwater to model and predict the environmental distribution of carboxin. mdpi.com

Monitoring Biological Uptake: Quantifying the absorption, distribution, and accumulation of the fungicide in plants and other non-target organisms using isotopic analysis. nist.gov

Elucidating Degradation Pathways: Identifying the breakdown products of carboxin in various environmental compartments by tracking the fate of the deuterated label. nih.gov

These isotopic tracing methods provide a detailed picture of a pesticide's journey through an ecosystem, offering critical data for environmental risk assessment and the development of more sustainable agricultural practices. mdpi.com

Q & A

Q. How can researchers ensure accurate quantification of Carboxin-d5 in complex biological matrices?

Methodological Answer: Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution techniques. This compound, as a deuterated analog, serves as an ideal internal standard for correcting matrix effects and ionization efficiency variations. Ensure calibration curves span expected concentration ranges (e.g., 0.1–100 ng/mL) and validate precision (RSD <15%) and accuracy (80–120% recovery) per ICH guidelines. Include blank matrices to assess background interference .

Q. What experimental strategies are recommended to investigate the metabolic stability of this compound in soil ecosystems?

Methodological Answer: Conduct microcosm studies under controlled environmental conditions (e.g., pH, temperature, microbial activity). Use accelerated stability testing with 14C-labeled this compound to track degradation products via high-performance liquid chromatography (HPLC) coupled with radiometric detection. Compare half-life (t½) values across soil types and validate findings with kinetic modeling (e.g., first-order decay) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation rates of this compound across studies?

Methodological Answer: Perform meta-analysis of existing data to identify variables causing discrepancies (e.g., soil organic matter, microbial consortia). Apply multivariate regression to isolate key factors and conduct interlaboratory reproducibility trials using standardized protocols. Cross-validate results with isotopic tracer studies to confirm pathway-specific degradation mechanisms .

Q. What advanced techniques elucidate this compound’s interaction with plant cytochrome P450 enzymes?

Methodological Answer: Employ recombinant enzyme assays with heterologously expressed P450 isoforms (e.g., CYP71 family). Monitor metabolite formation via high-resolution mass spectrometry (HRMS) and characterize binding affinity using surface plasmon resonance (SPR). Pair with molecular docking simulations to predict active-site interactions and validate with site-directed mutagenesis .

Q. How can isotopic tracing (e.g., 13C/15N labeling) clarify environmental transformation pathways of this compound?

Methodological Answer: Synthesize dual-labeled this compound (13C/15N) and track isotopic enrichment in degradation products using nuclear magnetic resonance (NMR) and HRMS . Combine with stable isotope probing (SIP) to identify microbial consortia responsible for transformation. Data should be archived in FAIR-compliant repositories (e.g., Chemotion) for reproducibility .

Data Management and Validation

Q. What frameworks ensure robust data validation for this compound studies?

Methodological Answer: Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design. Use electronic lab notebooks (ELNs) like Chemotion to document raw data, metadata, and analytical parameters. Perform principal component analysis (PCA) to identify outliers and validate via independent assays (e.g., NMR vs. LC-MS) .

Q. How should researchers address conflicting spectral interpretations in this compound metabolite identification?

Methodological Answer: Apply tandem MS fragmentation libraries (e.g., mzCloud) and compare with synthetic reference standards. Use quantitative structure-activity relationship (QSAR) models to predict fragmentation patterns. Cross-reference with open-access databases (e.g., PubChem) and publish full spectral data in supplementary materials for peer validation .

Experimental Design and Reporting

Q. What are best practices for replicating this compound toxicity assays in plant models?

Methodological Answer: Follow OECD guidelines for plant toxicity testing (e.g., Arabidopsis thaliana root elongation assays). Standardize growth conditions (light, humidity, nutrient media) and include negative controls (solvent-only) and positive controls (e.g., Carboxin). Report data with effect concentrations (EC50) and statistical confidence intervals (95% CI) .

Q. How to structure a manuscript investigating this compound’s ecotoxicological impact?

Methodological Answer: Organize results into deductive sections : (1) analytical method validation, (2) degradation kinetics, (3) metabolite identification, (4) ecological risk assessment. Use tables to compare LOD/LOQ values, half-lives, and toxicity thresholds. Discuss contradictions with prior studies and propose mechanistic hypotheses for peer critique .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.